molecular formula C14H11BF3NO3 B3120915 Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) CAS No. 276669-71-7

Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)

Cat. No.: B3120915
CAS No.: 276669-71-7
M. Wt: 309.05 g/mol
InChI Key: BFCPMCGIDQMEMM-UHFFFAOYSA-N
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Description

Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) is a versatile organoboron compound. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethylbenzoyl group. This compound is widely used in various fields of scientific research due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI), is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with this target through its organoboron reagent component .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its stability and ease of preparation suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals and fine chemicals .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Additionally, the compound’s stability and efficacy can be affected by the presence of other reagents and catalysts in the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, alcohols, amines, and substituted phenyl derivatives .

Scientific Research Applications

Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- is unique due to the presence of both the trifluoromethyl group and the benzoylamino group. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO3/c16-14(17,18)10-6-4-9(5-7-10)13(20)19-12-3-1-2-11(8-12)15(21)22/h1-8,21-22H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPMCGIDQMEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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